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Compound of Interest

Compound Name: Salicylamide O-acetic acid

Cat. No.: B1209234

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification and Properties

Salicylamide O-acetic acid, with the CAS number 25395-22-6, is a derivative of salicylic acid.
[1] It is also known by synonyms such as 2-(2-carbamoylphenoxy)acetic acid and (ortho-
carbamoylphenoxy)acetic acid.[1] This compound integrates a salicylamide structure with an
acetic acid moiety, which may confer unique chemical and biological properties.[1]

Table 1: Physicochemical Properties of Salicylamide O-acetic acid

Property Value Source
CAS Number 25395-22-6 [1]
Molecular Formula CoHoNO4 [1]
Molecular Weight 195.17 g/mol [1]
IUPAC Name 2;(ii—carbamoylphenoxy)acetic 0]
Melting Point 221 °C [2]
Appearance Crystals [3]
Solubility Soluble in aqueous alkali [3]
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Synthesis and Manufacturing

While specific, detailed industrial synthesis protocols for Salicylamide O-acetic acid are
proprietary, a general laboratory-scale synthesis can be described. One common approach
involves the reaction of salicylamide with a haloacetic acid ester in the presence of a base,
followed by hydrolysis of the resulting ester.

A patent describes a method for preparing salicylamide acetate from salicylaldehyde using an
amino-protecting agent and subsequent acid hydrolysis, suggesting a scalable synthetic route.
[4] Another patented method for synthesizing salicylamide involves the reaction of urea,
ammonium dihydrogen carbonate, potassium dihydrogen phosphate, and phenol in acetic acid
with a catalyst.[4]

Experimental Protocol: Conceptual Synthesis of Salicylamide O-acetic acid

O-Alkylation of Salicylamide: Salicylamide is dissolved in a suitable polar aprotic solvent,
such as dimethylformamide (DMF) or acetone.

o A slight molar excess of a base, such as potassium carbonate (K2COs) or sodium hydride
(NaH), is added to the solution to deprotonate the phenolic hydroxyl group of salicylamide.

¢ An equimolar amount of an ethyl haloacetate, typically ethyl bromoacetate, is added
dropwise to the reaction mixture.

e The reaction is stirred at room temperature or with gentle heating until completion, which can
be monitored by thin-layer chromatography (TLC).

e Hydrolysis: Upon completion of the O-alkylation, the resulting ester intermediate is
hydrolyzed. This is typically achieved by adding an aqueous solution of a strong base, such
as sodium hydroxide (NaOH) or potassium hydroxide (KOH), and heating the mixture.

 After hydrolysis, the reaction mixture is cooled and acidified with a mineral acid, such as
hydrochloric acid (HCI), to precipitate the Salicylamide O-acetic acid.

e The crude product is collected by filtration, washed with cold water, and can be further
purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
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Logical Workflow for Synthesis:
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Caption: Conceptual workflow for the synthesis of Salicylamide O-acetic acid.

Biological Activity and Potential Therapeutic
Applications

Salicylamide O-acetic acid is reported to have analgesic, anti-inflammatory, and antipyretic
properties, similar to other salicylates.[3] It is structurally related to salicylic acid, the active
metabolite of aspirin, suggesting a potential mechanism of action involving the inhibition of
cyclooxygenase (COX) enzymes.[1]

Anti-inflammatory and Analgesic Activity

The anti-inflammatory effects of salicylates are primarily mediated through the inhibition of
prostaglandin synthesis by COX enzymes.[5] While direct evidence for Salicylamide O-acetic
acid is limited, its structural similarity to salicylamide suggests it may act as a COX inhibitor.[1]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats (A Model for Acute
Inflammation)
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This widely used and reproducible model can be employed to evaluate the anti-inflammatory
activity of Salicylamide O-acetic acid.[6]

e Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are used.

e Groups: Animals are divided into at least three groups: a control group (vehicle), a positive
control group (e.g., indomethacin, 10 mg/kg), and one or more test groups receiving different
doses of Salicylamide O-acetic acid.

e Drug Administration: The test compound or vehicle is administered orally or intraperitoneally
one hour before the induction of inflammation.

e Induction of Edema: 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-
plantar region of the right hind paw of each rat.

e Measurement of Paw Volume: The volume of the paw is measured using a plethysmometer
at0, 1, 2, 3, and 4 hours after the carrageenan injection.

» Data Analysis: The percentage of inhibition of edema is calculated for each group relative to
the control group.

Experimental Workflow for Carrageenan-Induced Paw Edema:
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Caption: Workflow for the carrageenan-induced paw edema assay.

Mechanism of Action: Cyclooxygenase (COX) Inhibition
and NF-kB Signaling

The primary mechanism of action for salicylates is the inhibition of COX enzymes, which exist
in two main isoforms: COX-1 and COX-2.[5] COX-1 is constitutively expressed and involved in
physiological functions, while COX-2 is induced during inflammation.[5] Selective inhibition of

COX-2 is a desirable trait for anti-inflammatory drugs to reduce gastrointestinal side effects.[5]

Furthermore, salicylates have been shown to modulate the nuclear factor-kappa B (NF-kB)
signaling pathway, a key regulator of inflammatory gene expression.[7] Inhibition of NF-kB
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activation can lead to a downstream reduction in the production of pro-inflammatory cytokines
and mediators.

Signaling Pathway: NF-kB Activation and Potential Inhibition by Salicylamide O-acetic acid
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Caption: Potential inhibition of the NF-kB signaling pathway.
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Experimental Protocol: In Vitro COX Inhibition Assay

A fluorometric or colorimetric COX inhibitor screening assay can be used to determine the ICso
values of Salicylamide O-acetic acid for COX-1 and COX-2.

e Reagents: Recombinant human COX-1 and COX-2 enzymes, arachidonic acid (substrate),
and a detection probe.

e Procedure: The assay is typically performed in a 96-well plate format.

e The test compound (Salicylamide O-acetic acid) at various concentrations is pre-incubated
with the COX enzyme.

e The reaction is initiated by the addition of arachidonic acid.

e The production of prostaglandins is measured by monitoring the change in fluorescence or
absorbance.

o Data Analysis: The percentage of inhibition is calculated for each concentration, and the ICso
value is determined by plotting the percent inhibition against the log of the compound
concentration.

Pharmacokinetics and Toxicology

Specific pharmacokinetic data for Salicylamide O-acetic acid is not readily available in the
public domain. However, data from its parent compound, salicylamide, can provide some
insights. Salicylamide is rapidly absorbed and extensively metabolized.[1]

Table 2: Pharmacokinetic Parameters of Salicylamide (for reference)
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Parameter Value Species Dose Source

Time to Peak

Plasma )
] 30-60 minutes Human 650mg-2.6g [1]
Concentration
(Tmax)
i ) 90-100% within
Urinary Excretion Human 150mg-1g [1]
24 hours
Toxicology

Limited direct toxicological data is available for Salicylamide O-acetic acid. For the related
compound N-acetyl-salicylamide, the oral LDso in rats is 2 g/kg, and in mice, it is >5 g/kg.[8]

Experimental Protocol: Acute Oral Toxicity (LDso Determination)
This study is conducted to determine the median lethal dose (LDso) of a substance.
o Animals: Typically, rats or mice of a single sex are used.

e Procedure: The test substance is administered in graduated doses to several groups of
experimental animals, with one dose per group.

o Observation: The animals are observed for a set period (e.g., 14 days) for signs of toxicity
and mortality.

o Data Analysis: The LDso is calculated using statistical methods, such as the probit analysis.

Analytical Methodology

High-performance liquid chromatography (HPLC) is a suitable method for the quantification of
Salicylamide O-acetic acid and its metabolites in biological matrices and pharmaceutical
formulations.

Experimental Protocol: HPLC Method for Quantification

e Instrumentation: A standard HPLC system with a UV detector.

© 2025 BenchChem. All rights reserved. 9/12 Tech Support


https://www.creative-biolabs.com/drug-discovery/therapeutics/carrageenan-induced-paw-edema-model.htm
https://www.creative-biolabs.com/drug-discovery/therapeutics/carrageenan-induced-paw-edema-model.htm
https://www.benchchem.com/product/b1209234?utm_src=pdf-body
https://www.drugfuture.com/toxic/q125-q133.html
https://www.benchchem.com/product/b1209234?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1209234?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

e Column: A C18 reversed-phase column is commonly used.

» Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic
solvent (e.g., acetonitrile or methanol), often with an acid modifier like phosphoric acid to
control the pH.

o Detection: UV detection at a wavelength determined by the UV spectrum of Salicylamide O-
acetic acid.

o Sample Preparation: For biological samples, protein precipitation followed by centrifugation
or solid-phase extraction may be necessary.

 Validation: The method should be validated according to ICH guidelines for parameters such
as linearity, precision, accuracy, specificity, and robustness.[9]

Workflow for HPLC Method Development and Validation:

Method Development
(Column, Mobile Phase, etc.)

|

Optimization of Chromatographic Conditions

l

l Method Validation (ICH Guidelines) —l

Linearity & Range Precision (Repeatability & Intermediate) Accuracy Specificity Robustness
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Caption: Workflow for HPLC method development and validation.

Conclusion and Future Directions

Salicylamide O-acetic acid is a compound with potential analgesic and anti-inflammatory
properties, likely acting through the inhibition of COX enzymes and modulation of the NF-kB
signaling pathway. While its chemical properties and general synthetic approaches are
understood, there is a notable lack of specific quantitative biological, pharmacokinetic, and
toxicological data in publicly available literature. Further in-depth studies are required to fully
characterize its pharmacological profile and assess its therapeutic potential. Future research
should focus on obtaining quantitative data on its COX-1/COX-2 selectivity, elucidating its
precise mechanism of action on inflammatory signaling pathways, and conducting
comprehensive pharmacokinetic and toxicological studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [In-Depth Technical Guide: Salicylamide O-acetic acid
(CAS Number: 25395-22-6)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1209234+#salicylamide-o-acetic-acid-cas-number-
25395-22-6]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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